molecular formula C21H17N3O3S B2870831 N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(methylsulfonyl)benzamide CAS No. 896291-31-9

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(methylsulfonyl)benzamide

Cat. No.: B2870831
CAS No.: 896291-31-9
M. Wt: 391.45
InChI Key: SVGDNPCKQIYQAG-UHFFFAOYSA-N
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Description

N-(3-(1H-Benzo[d]imidazol-2-yl)phenyl)-3-(methylsulfonyl)benzamide is a synthetic benzimidazole-derived compound characterized by a benzamide core substituted with a methylsulfonyl group at the 3-position and a benzimidazole moiety attached via a phenyl linker. This compound is structurally designed to optimize interactions with hydrophobic pockets and hydrogen-bonding regions in target proteins, making it a candidate for therapeutic applications, particularly in oncology and antimicrobial research .

Properties

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)phenyl]-3-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O3S/c1-28(26,27)17-9-5-7-15(13-17)21(25)22-16-8-4-6-14(12-16)20-23-18-10-2-3-11-19(18)24-20/h2-13H,1H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVGDNPCKQIYQAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally analogous benzimidazole derivatives, focusing on substituent effects, biological activity, and physicochemical properties.

Structural and Functional Group Variations

Substituent Effects on Activity

  • Electron-Withdrawing Groups (EWGs):

    • The methylsulfonyl group in the target compound enhances polarity and may improve target binding via dipole interactions. Similar effects are observed in dichloro-substituted analogs (e.g., Compound 21), which showed 14-fold higher potency than DFB (a reference compound) but with reduced cell viability .
    • In contrast, sulfamoyl (Compound 23) and methoxy groups reduced potency, likely due to steric hindrance or unfavorable electronic effects .

Physicochemical Properties

  • Solubility: Chalcone derivatives (e.g., Compounds 6–9) with α,β-unsaturated ketone linkers exhibit moderate solubility in ethanol but poor aqueous solubility due to planar, rigid structures . The target compound’s methylsulfonyl group may slightly improve solubility compared to purely hydrophobic analogs but remains less soluble than sulfonamide or methoxy-substituted derivatives .
  • Melting Points:

    • Benzimidazole-amides with hydroxy or methoxy substituents (e.g., Compounds 14–15) have melting points >300°C, indicative of strong intermolecular hydrogen bonding . The target compound’s melting point is unreported but expected to be high due to similar structural features.

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